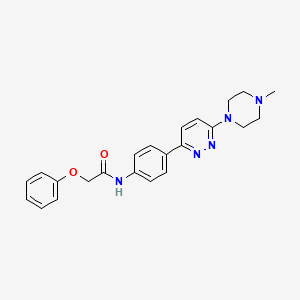

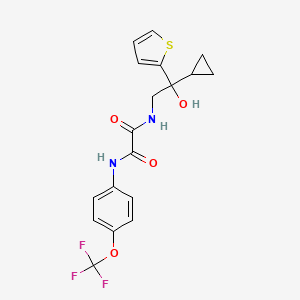

![molecular formula C15H14N4O2S B2631128 N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-26-7](/img/structure/B2631128.png)

N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of reducing agents such as LiAlH4 and NaBH4 . The specific synthesis process for “N-[(4-methoxyphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is not available in the current literature.Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on synthesizing novel compounds involving the thieno[2,3-d]pyrimidine backbone due to their potential in pharmacological activities. For example, the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones have been reported, where derivatives of thieno[2,3-d]pyrimidin-4(1H)-one showed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines (Abbas et al., 2015).

Biological Activities

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. A study synthesized new thieno[2,3-d]pyrimidine heterocyclic compounds, demonstrating remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Antitumor Activities

The antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been explored, with several compounds displaying potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, nearly as active as the reference drug doxorubicin (Hafez & El-Gazzar, 2017).

Synthesis Techniques

- An efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one via a tandem aza-Wittig reaction and cyclization process has been described, providing insights into advanced synthetic techniques for developing thienopyrimidine derivatives (Liangde Lu et al., 2012).

Dual Inhibitors of Kinases

- Novel compounds including N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues were synthesized as dual inhibitors of CLK1 and DYRK1A kinases, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in kinase inhibition and offering a promising approach for developing new pharmacological agents (Loidreau et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-20-12-4-2-11(3-5-12)8-21-19-10-17-14-13-6-7-22-15(13)18-9-16-14/h2-7,9-10H,8H2,1H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZROVXZKGWINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CON/C=N\C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2631046.png)

![4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine](/img/structure/B2631048.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631049.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)

![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)

![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631064.png)